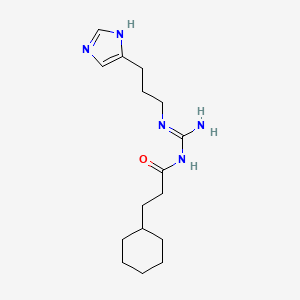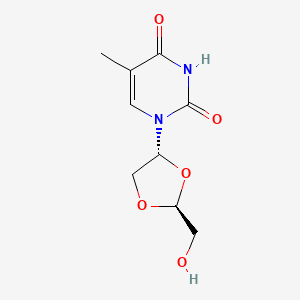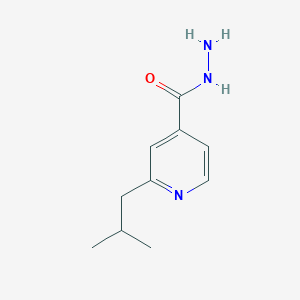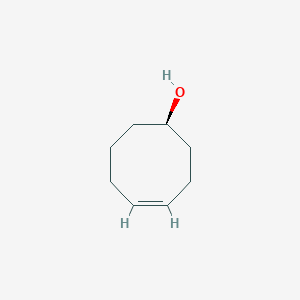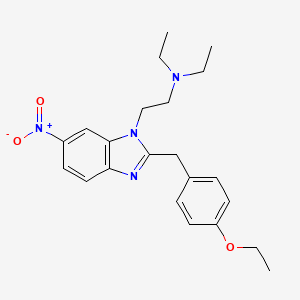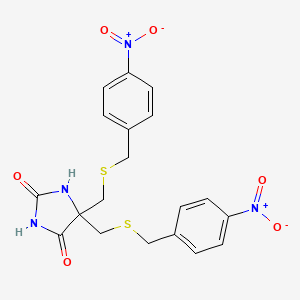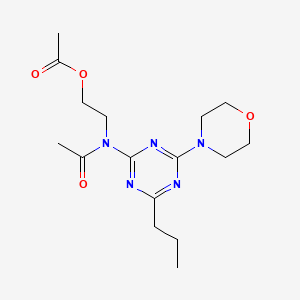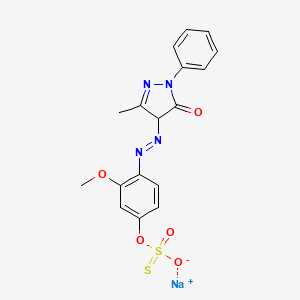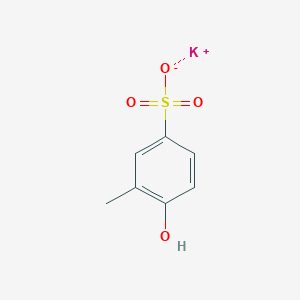![molecular formula C22H9Cl5N2O4 B12783862 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one CAS No. 222548-15-4](/img/structure/B12783862.png)
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[124003,708,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one is a complex organic compound characterized by multiple chlorine atoms and a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves multiple steps, starting from simpler precursors. The process typically includes:
Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the tetracyclic structure through cyclization reactions, often facilitated by catalysts.
Functional Group Modification: Introduction of the hydroxybenzoyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Tetrachloro-1,4-benzoquinone: A simpler chlorinated compound with similar reactivity.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Uniqueness
The uniqueness of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one lies in its complex tetracyclic structure and the presence of multiple chlorine atoms, which confer specific chemical and biological properties not found in simpler compounds.
特性
CAS番号 |
222548-15-4 |
|---|---|
分子式 |
C22H9Cl5N2O4 |
分子量 |
542.6 g/mol |
IUPAC名 |
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one |
InChI |
InChI=1S/C22H9Cl5N2O4/c23-8-1-3-14(30)10(5-8)19(32)16-20-17(21(26)28-16)29-13(7-12(25)22(29)27)18(31)11-6-9(24)2-4-15(11)33-20/h1-7,28,30H |
InChIキー |
WZCNTZNHCAUMNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=C3C(=C(N2)Cl)N4C(=CC(=C4Cl)Cl)C(=O)C5=C(O3)C=CC(=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



